![molecular formula C19H13N3O2 B13986155 N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzamide group linked to a benzoxazole ring, which is further substituted with a pyridine moiety. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with benzoxazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring .
Another approach involves the use of metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC bimetallic MOFs have been employed to catalyze the reaction between aminopyridine and trans-beta-nitrostyrene, resulting in the formation of the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique chemical and biological properties .
科学研究应用
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antimicrobial, and anti-tubercular activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: In cancer cells, the compound may induce apoptosis by disrupting microtubule polymerization and causing cell cycle arrest.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine moiety at a different position, leading to different biological activities.
N-(pyrimidin-2-yl)benzamide: Contains a pyrimidine ring instead of a pyridine ring, which can alter its chemical reactivity and biological properties.
N-(pyridin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyridine rings, each exhibiting unique properties.
Uniqueness
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of a benzoxazole ring with a pyridine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation, along with its potential anticancer and antimicrobial activities, makes it a valuable compound for further research and development .
属性
分子式 |
C19H13N3O2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(13-5-2-1-3-6-13)21-15-8-9-17-16(11-15)22-19(24-17)14-7-4-10-20-12-14/h1-12H,(H,21,23) |
InChI 键 |
CXVQOUYIAXHHHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


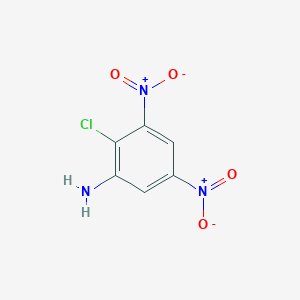
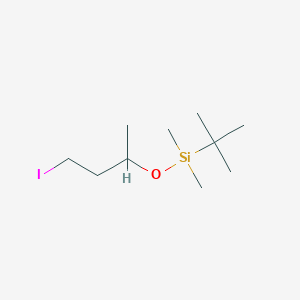
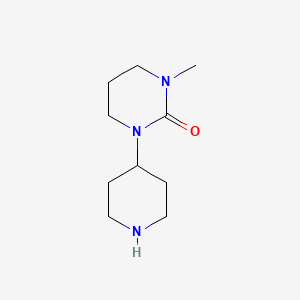
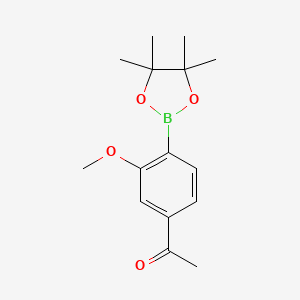
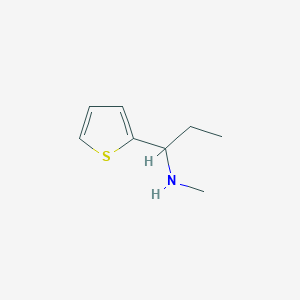


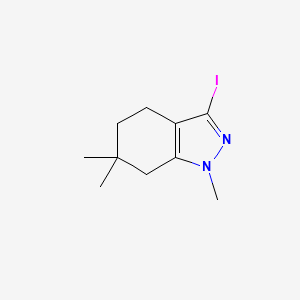

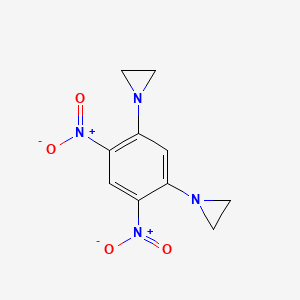
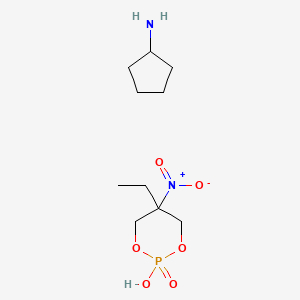

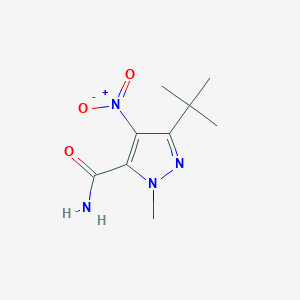
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
